(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a complex heterocyclic compound with significant potential in medicinal chemistry. It belongs to the class of pyrrolo[1,2-b][1,2,4]triazoles, which are known for their diverse biological activities. The compound's systematic name indicates its specific stereochemistry and functional groups, including bromine and fluorine substituents that enhance its reactivity and biological profile.
This compound is classified under the CAS Number 2268741-10-0 and has a molecular formula of C11H9BrFN3 with a molecular weight of approximately 282.11 g/mol. The structure consists of a fused pyrrole and triazole ring system, which is characteristic of many biologically active compounds. It has garnered attention for its potential applications as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis—a form of programmed cell death linked to various diseases such as cancer and neurodegeneration .
The synthesis of (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole typically involves multi-step synthetic strategies. A common method includes the following steps:
These methods require careful control of reaction conditions to ensure high yields and selectivity for the desired stereoisomer .
The molecular structure of (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can be described as follows:
This unique arrangement contributes to its biological activity by influencing its interaction with cellular targets .
The reactivity of (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is primarily characterized by nucleophilic substitution reactions due to the presence of the bromine atom:
These reactions are crucial for developing new therapeutic agents targeting necroptosis-related diseases.
The mechanism of action for (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole involves its interaction with RIPK1:
In vitro studies indicate that this compound effectively reduces necroptotic cell death in various cell lines .
The physical and chemical properties of (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole include:
Property | Value |
---|---|
Molecular Formula | C11H9BrFN3 |
Molecular Weight | 282.11 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are critical for understanding its stability and behavior under different conditions .
The primary applications of (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole include:
Ongoing studies aim to explore further modifications that could enhance its efficacy and selectivity as an inhibitor .
The core structure of "(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole" features a fused bicyclic system with two chiral centers at positions 5 and 7 of the pyrrolo-triazole scaffold. The bicyclic framework comprises a pyrrolidine ring condensed with a triazole ring, creating a rigid [6,5]-bicyclic system. The bromine atom at C2 serves as a key halogen bond donor, while the fluorine at C7 influences ring conformation through stereoelectronic effects. The phenyl substituent at C5 occupies a pseudoaxial orientation due to allylic strain, positioning it perpendicular to the triazole plane. This spatial arrangement optimizes hydrophobic interactions in biological targets [1] [3].
Table 1: Stereochemical Features of Key Positions
Position | Substituent | Stereochemical Role | Conformational Impact |
---|---|---|---|
C5 | Phenyl | Hydrophobic anchor | Pseudoaxial orientation |
C7 | Fluorine | Stereoelectronic control | Ring pucker modulation |
C2 | Bromine | Halogen bonding | Planar triazole distortion |
The absolute (5S,7S) configuration is unambiguously defined by stereodescriptors in standardized chemical identifiers. The InChIKey SYIIYYDYEGITLS-RKDXNWHRSA-N
(for the (5R,7R) enantiomer) confirms chirality through the "RKDXNW" stereochemical layer, where the "R" prefixes denote absolute configuration at C5 and C7 [1] [3]. For the (5S,7S) enantiomer, the InChIKey differs in the stereodescriptor segment, specifically the directional modifiers following the hyphen. The canonical SMILES F[C@@H]1C[C@H](C2=CC=CC=C2)N2N=C(Br)N=C12
uses "@@" and "@" symbols to specify the relative stereochemistry: The [C@@H]
at C7 designates S-configuration, while [C@H]
at C5 maintains S-stereochemistry in the (5S,7S) enantiomer. These identifiers enable precise stereochemical assignment without empirical analysis [1] [6].
Enantiomeric divergence significantly impacts RIPK1 (Receptor-Interacting Protein Kinase 1) inhibition efficacy. Cellular recovery assays reveal the (5S,7S) enantiomer achieves >90% necroptosis protection in human I2.1 cells at 10 nM, while the (5R,7R) counterpart shows <20% recovery at identical concentrations. Molecular dynamics simulations attribute this to differential binding in the RIPK1 allosteric pocket: The (5S,7S) phenyl group engages in T-shaped π-stacking with Phe121 of human RIPK1, whereas the (5R,7R) enantiomer positions its phenyl moiety suboptimally. Murine RIPK1 exhibits even greater enantioselectivity due to steric constraints from Ile97 (equivalent to human Val123), reducing (5R,7R) affinity by >50-fold [4].
Table 2: Enantiomeric Pharmacodynamic Comparison
Parameter | (5S,7S) Enantiomer | (5R,7R) Enantiomer |
---|---|---|
Human I2.1 cell recovery (10 nM) | 90.0 ± 14.1% | <20% |
Murine Hepa1-6 recovery (1 μM) | 86.6 ± 4.3% | <5% |
RIPK1 Kd (nM) | 16 ± 2 | 2500 ± 310 |
Key protein interaction | π-Stacking (Phe121) | Steric clash (Ile97) |
The bicyclic pyrrolo-triazole scaffold was rationally designed through a cyclization strategy to optimize type III RIPK1 inhibition. Structural inspiration derived from GSK′547 (a 4,5-dihydropyrazole inhibitor), where cyclization of the N1-C2 bond generated the fused [6,5]-bicyclic system. This rigidification:
Molecular docking confirms the bromotriazole moiety penetrates the hydrophobic subpocket occupied by ATP in catalytic sites, while the fluoropyrrolidine C7-H bond vectors toward Asp161 for hydrogen bonding. This dual interaction stabilizes the DLG-out conformation of RIPK1, preventing kinase activation. Compared to acyclic analogs, the bicyclic system improves binding free energy by ΔG = -3.2 kcal/mol due to reduced conformational flexibility [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3